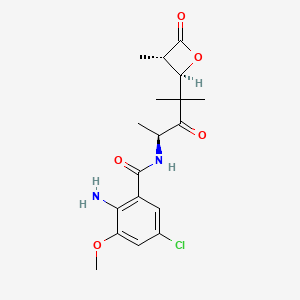
Amoxetamide A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Amoxetamide A is a novel compound identified as an anoikis inducer. Anoikis is a type of programmed cell death triggered by the detachment of cells from the extracellular matrix, playing a crucial role in maintaining tissue homeostasis and preventing metastasis in cancer cells . This compound was discovered through the combined culture of Amycolatopsis species and Tsukamurella pulmonis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Amoxetamide A is produced through the combined culture of Amycolatopsis species 26-4 and mycolic acid-containing bacteria Tsukamurella pulmonis TP-B0596 . The compound is extracted from the culture using ethyl acetate (EtOAc) and purified through ODS C18 column chromatography and semi-preparative high-performance liquid chromatography (HPLC) .
Industrial Production Methods
Currently, there is no detailed information available on the industrial production methods of this compound. The compound is primarily produced in laboratory settings for research purposes.
Chemical Reactions Analysis
Types of Reactions
Amoxetamide A undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions.
Reduction: Reduction reactions can alter the functional groups present in this compound.
Substitution: The β-lactone moiety in this compound can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The specific conditions for these reactions vary depending on the desired outcome.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in the replacement of functional groups.
Scientific Research Applications
Amoxetamide A has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:
Chemistry: this compound is studied for its unique β-lactone structure and its reactivity in various chemical reactions.
Industry: While its industrial applications are still under exploration, this compound’s unique properties make it a candidate for developing new pharmaceuticals and biotechnological tools.
Mechanism of Action
Amoxetamide A exerts its effects by inducing anoikis in cancer cells. The compound targets specific molecular pathways involved in cell adhesion and survival. By disrupting these pathways, this compound promotes programmed cell death in detached cancer cells, thereby preventing their metastasis . The exact molecular targets and pathways are still under investigation, but the β-lactone moiety is believed to play a crucial role in its activity .
Comparison with Similar Compounds
Amoxetamide A can be compared with other anoikis-inducing compounds, such as:
Staurosporine: A potent inducer of apoptosis, including anoikis, but with a different mechanism of action.
Anoikis-inducing peptides: Synthetic peptides designed to mimic extracellular matrix components and induce anoikis.
β-lactone-containing compounds: Other compounds with β-lactone moieties that exhibit similar reactivity and biological activity.
This compound is unique due to its specific production method involving the combined culture of Amycolatopsis species and Tsukamurella pulmonis, as well as its potent anoikis-inducing activity in colorectal cancer cells .
Properties
Molecular Formula |
C18H23ClN2O5 |
|---|---|
Molecular Weight |
382.8 g/mol |
IUPAC Name |
2-amino-5-chloro-3-methoxy-N-[(2S)-4-methyl-4-[(2R,3S)-3-methyl-4-oxooxetan-2-yl]-3-oxopentan-2-yl]benzamide |
InChI |
InChI=1S/C18H23ClN2O5/c1-8-15(26-17(8)24)18(3,4)14(22)9(2)21-16(23)11-6-10(19)7-12(25-5)13(11)20/h6-9,15H,20H2,1-5H3,(H,21,23)/t8-,9-,15+/m0/s1 |
InChI Key |
HMKBZGBNGDBICC-KOSWAMCASA-N |
Isomeric SMILES |
C[C@H]1[C@@H](OC1=O)C(C)(C)C(=O)[C@H](C)NC(=O)C2=C(C(=CC(=C2)Cl)OC)N |
Canonical SMILES |
CC1C(OC1=O)C(C)(C)C(=O)C(C)NC(=O)C2=C(C(=CC(=C2)Cl)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-{[(3,5-difluoropyridin-4-yl)methyl]amino}-N-(4-ethoxy-6-methylpyrimidin-2-yl)-2-methoxy-N-(2-methoxyethyl)pyridine-3-sulfonamide](/img/structure/B12375188.png)
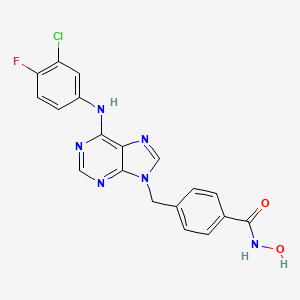


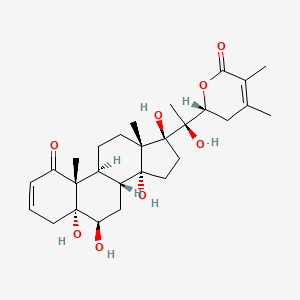
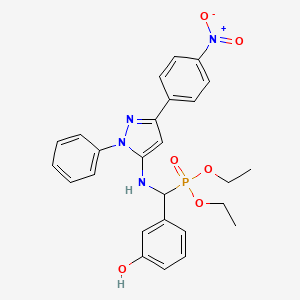
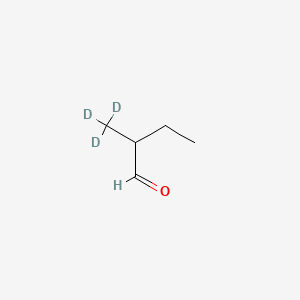

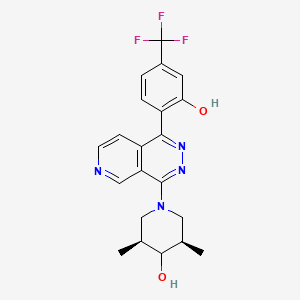

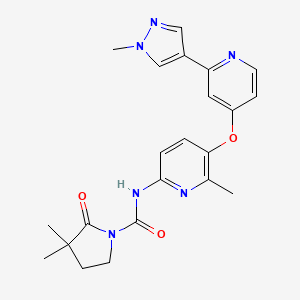
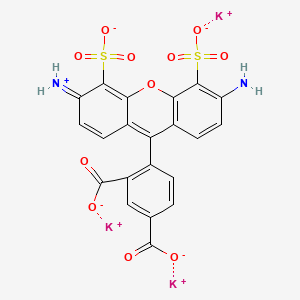
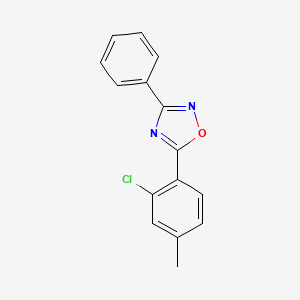
![fac-[Re(CO)3(L3)(H2O)][NO3]](/img/structure/B12375279.png)
